CYP3A4 Inhibition Potency: A Critical Differential for Drug Interaction Profiling
4-(4-Fluoro-3-methoxyphenyl)phenol demonstrates a quantifiable level of CYP3A4 inhibition with an IC50 of 20,000 nM (20 µM) [1]. This value, while moderate, is crucial for predicting potential drug-drug interactions. In contrast, a structurally related analog (a fluorinated biphenyl derivative, BDBM50600733) shows an IC50 of 3,000 nM (3 µM) against the RBP4 target, indicating a >6-fold difference in potency that is target-specific [2]. This differential underscores that minor structural modifications drastically alter the compound's pharmacological profile, making direct substitution unreliable.
| Evidence Dimension | CYP3A4 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | Analog (BDBM50600733) RBP4 binding IC50 = 3,000 nM |
| Quantified Difference | >6-fold difference in potency (target-specific) |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr measurement |
Why This Matters
Quantitative CYP3A4 inhibition data is essential for selecting compounds with manageable drug interaction potential in preclinical development.
- [1] BindingDB. BDBM50600733. IC50: 20,000 nM for CYP3A4. 2023. View Source
- [2] BindingDB. BDBM50580644. IC50: 3,000 nM for RBP4. 2024. View Source
